molecular formula C11H9ClN2O3 B13744044 Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13744044
M. Wt: 252.65 g/mol
InChI Key: HUPRCJTZXZJVNE-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with an ethyl ester moiety. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal chemistry. The 2-chlorophenyl substituent introduces electron-withdrawing effects due to the chlorine atom’s electronegativity, which may enhance the compound’s reactivity and binding affinity in biological systems. The ethyl ester group contributes to the molecule’s lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-13-10(17-14-9)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPRCJTZXZJVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups on the phenyl ring.

    Oxidation and Reduction: Oxidized or reduced forms of the oxadiazole ring.

    Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Anticancer Activity

One of the most notable applications of Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is its potential as an anticancer agent. Research has demonstrated that oxadiazole derivatives exhibit potent inhibitory activities against various cancer cell lines. For instance, compounds derived from oxadiazoles have shown significant antiproliferative effects against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth and metastasis.

Case Study: Antiproliferative Effects

A study evaluating a series of oxadiazole derivatives found that certain compounds demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer potential. The structure-activity relationship (SAR) analysis suggested that modifications at the 5-position of the oxadiazole ring significantly influenced biological activity .

Inhibition of Kinases

Oxadiazoles, including this compound, have been identified as inhibitors of various kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are critical in cancer progression and angiogenesis.

Data Table: Kinase Inhibition Potency

CompoundTarget KinaseIC50 Value (nM)
This compoundEGFR31
Other Oxadiazole DerivativeVEGFR11

This table illustrates the potency of this compound compared to other derivatives in inhibiting key kinases involved in cancer .

Antimicrobial Properties

Emerging research indicates that oxadiazole derivatives possess antimicrobial properties. This compound has shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Activity

A study tested several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics .

Material Science Applications

Beyond biological applications, this compound is also investigated for its utility in material science. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and as a precursor for synthesizing polymers with unique electronic properties.

Properties for Material Science

The compound's ability to form stable films and its photoluminescent properties are being explored for applications in electronic devices .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS No.) Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate 2-Chlorophenyl C₁₁H₉ClN₂O₃ ~252.66 Potential protease inhibitor building block; moderate lipophilicity [15]
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (1245645-77-5) Ethyl C₇H₁₀N₂O₃ 170.17 Lower molecular weight; aliphatic substituent reduces steric hindrance [6]
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 248.24 Electron-donating methoxy group increases ring electron density [9]
Ethyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate (1385696-44-5) 2-Fluorophenyl C₁₁H₉FN₂O₃ 236.20 Smaller, more electronegative substituent; may enhance metabolic stability [15]
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate (158154-63-3) tert-Butyl C₉H₁₄N₂O₃ 198.22 Bulky substituent increases steric hindrance; used in agrochemical studies [13]
Ethyl 5-(2-bromobenzyl)-1,2,4-oxadiazole-3-carboxylate 2-Bromobenzyl C₁₂H₁₀BrN₂O₃ 309.13 Bromine enhances halogen bonding; benzyl spacer alters geometry [16]

Key Differences and Implications

Substituent Electronic Effects: The 2-chlorophenyl group in the target compound provides electron-withdrawing effects, making the oxadiazole ring more electron-deficient compared to electron-donating groups like 4-methoxyphenyl . This can enhance reactivity in nucleophilic aromatic substitution or participation in hydrogen bonding.

Steric and Lipophilicity Considerations :

  • The tert-butyl substituent introduces significant steric bulk, which may hinder interactions with enzyme active sites but improve membrane permeability .
  • The ethyl and chloromethyl analogs (CAS 1245645-77-5, 1009620-97-6) have lower molecular weights and reduced steric hindrance, favoring synthetic accessibility .

Biological Activity :

  • The 2-chlorophenyl group is associated with enhanced binding to biological targets through halogen bonding, a feature exploited in kinase and protease inhibitors .
  • Bromobenzyl derivatives () may exhibit stronger halogen interactions but face challenges in solubility due to increased hydrophobicity.

Synthetic Yields :

  • Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate () was synthesized in 8% yield , suggesting steric or electronic challenges in cyclization. The target compound’s synthesis may require optimized conditions to improve efficiency .

Biological Activity

Ethyl 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound has the molecular formula C11H9ClN2O3C_{11}H_{9}ClN_{2}O_{3} and is characterized by the presence of a chlorinated phenyl group attached to an oxadiazole ring. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-(2-chlorophenyl)hydrazinecarboxylate with cyanogen bromide in the presence of a base such as triethylamine, carried out in an organic solvent like dichloromethane at low temperatures .

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • U-937 (human acute monocytic leukemia)
  • CEM-13 (human T acute lymphoblastic leukemia)

In vitro assays revealed that this compound induces apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Apoptosis induction via caspase activation
U-9371.20p53 modulation leading to cell cycle arrest
CEM-130.75Induction of oxidative stress

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The compound demonstrated effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 0.65 µM). Flow cytometry analysis confirmed that the compound induced apoptosis through activation of caspases and increased levels of p53 protein .

Case Study 2: Antimicrobial Screening
In another investigation, this compound was tested against various pathogens. The compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus and E. coli, indicating its potential as an antimicrobial agent .

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